5-Methylbenzo[D]oxazole-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1,3-benzoxazole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-5-2-3-7-6(4-5)10-8(13-7)9(11)12/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQPBOKLRYZEMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of 5 Methylbenzo D Oxazole 2 Carboxylic Acid
Contemporary Synthetic Approaches to the Benzoxazole (B165842) Core
The formation of the benzoxazole ring system is most commonly achieved through the cyclocondensation of a 2-aminophenol (B121084) derivative with a suitable carboxylic acid or its derivative. For the synthesis of 5-Methylbenzo[d]oxazole-2-carboxylic acid, the primary precursors are 4-methyl-2-aminophenol and a C2-carboxy synthon, such as oxalic acid or its derivatives.
Condensation Reactions Involving Substituted 2-Aminophenols and Carboxylic Acid Derivatives.researchgate.net
The foundational method for synthesizing the benzoxazole ring involves the condensation of a substituted 2-aminophenol with a carboxylic acid or one of its more reactive derivatives, such as an acid chloride or ester. researchgate.netnih.gov In the context of this compound, this involves the reaction of 4-methyl-2-aminophenol with a derivative of oxalic acid, like methyl oxalyl chloride or ethyl chlorooxoacetate.
The reaction typically proceeds in two conceptual steps: an initial acylation of the amino group of the 2-aminophenol to form an o-hydroxy amide intermediate, followed by an intramolecular cyclodehydration to yield the benzoxazole ring. The use of more reactive oxalic acid derivatives, such as oxalyl chloride, facilitates the initial acylation step. The subsequent ring closure is often promoted by heat or the presence of an acid catalyst. A general representation of this reaction is the condensation of 2-aminophenols with carboxylic acids, which can be facilitated by activating the carboxylic acid in situ, for example, by converting it to an acid chloride. nsmsi.ir
A highly relevant synthetic analogue is the preparation of methyl 1,3-benzoxazole-2-carboxylate, which is synthesized from 5-aminophenol and methyl oxalyl chloride in the presence of triethylamine (B128534) in anhydrous tetrahydrofuran. nih.gov This methodology can be directly adapted for the synthesis of the target molecule by substituting 5-aminophenol with 4-methyl-2-aminophenol.
One-Pot and Multicomponent Cyclization Protocols.
To improve efficiency and reduce waste, one-pot and multicomponent reaction strategies have been developed for benzoxazole synthesis. These protocols combine multiple reaction steps into a single operation without the need for isolating intermediates. A one-pot synthesis of 2-substituted benzoxazoles can be achieved directly from carboxylic acids and 2-aminophenols. researchgate.net This is often accomplished by using a reagent that activates the carboxylic acid in situ, followed by condensation and cyclization. For instance, methanesulfonic acid has been shown to be an effective catalyst for the one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenol and in situ generated acid chlorides. nsmsi.ir This approach is compatible with various substituted 2-aminophenols, indicating its applicability to the synthesis of this compound. nsmsi.ir
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer a highly convergent and atom-economical approach to complex molecules. While specific MCRs for this compound are not extensively detailed, the general principles of MCRs in heterocyclic synthesis suggest their potential applicability.
Catalytic Strategies in the Synthesis of Benzoxazole Derivatives
The use of catalysts in the synthesis of benzoxazoles can lead to milder reaction conditions, higher yields, and improved selectivity. A variety of catalytic systems have been explored, ranging from metal-based catalysts to more environmentally benign "green" catalysts.
Application of Metal Catalysts (e.g., Indium(III) Triflate, Tin(II) Chloride, Copper(II) Oxide Nanoparticles).nih.gov
Metal catalysts have been widely employed to facilitate the synthesis of benzoxazoles. For example, copper(II) oxide nanoparticles have been used as a heterogeneous catalyst for the intramolecular cyclization of o-haloanilides to form benzoxazoles. impactfactor.org This method is noted for being experimentally simple, efficient, and ligand-free, with the catalyst being recoverable and recyclable. impactfactor.org While this specific approach starts from an o-haloanilide, it highlights the utility of copper catalysis in forming the benzoxazole ring. Other copper salts, such as copper(I) iodide (CuI), have also been used in combination with a Brønsted acid for the cyclization of 2-aminophenols with β-diketones.
Tin(II) chloride (SnCl₂) has been used as a catalyst in the synthesis of 2-substituted benzoxazoles from 2-aminophenol and carboxylic acids, although this often requires high temperatures (180 °C in dioxane). nih.gov The role of the metal catalyst is generally to activate the carbonyl group of the carboxylic acid or its derivative, thereby facilitating the nucleophilic attack by the amino group of the 2-aminophenol.
Exploration of Green Catalysts (e.g., TiO₂–ZrO₂, Ionic Liquids, Choline (B1196258) Chloride/Oxalic Acid).nih.gov
In recent years, there has been a significant shift towards the use of "green" catalysts that are more environmentally friendly, reusable, and operate under milder conditions. Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF₄), have been used as both catalyst and solvent for the condensation of carboxylic acids with 2-aminophenols to produce benzoxazoles in excellent yields. cymitquimica.com This method avoids the use of volatile organic solvents and often simplifies product isolation. cymitquimica.com
A particularly relevant green catalytic system is a deep eutectic solvent (DES) composed of choline chloride and oxalic acid. bldpharm.com This DES has been successfully used as a catalyst for the microwave-assisted synthesis of benzoxazoles from 2-aminophenols and benzaldehydes. bldpharm.com The use of oxalic acid as part of the catalyst itself is noteworthy, as it could potentially also serve as the C2-carboxy synthon in the synthesis of the target molecule.
Mixed metal oxides like TiO₂–ZrO₂ have been reported as efficient heterogeneous catalysts for the synthesis of 2-aryl benzoxazoles from 2-aminophenol and aromatic aldehydes. nih.gov The advantages of this system include the use of a green catalyst, short reaction times, and high yields under relatively mild conditions (60 °C in acetonitrile). nih.gov
| Catalyst Type | Example Catalyst | Reactants | Key Advantages |
| Metal Catalyst | Copper(II) Oxide Nanoparticles | o-bromoaryl derivatives | Heterogeneous, recoverable, recyclable, ligand-free. impactfactor.org |
| Green Catalyst | TiO₂–ZrO₂ | 2-aminophenol, aromatic aldehyde | Green, short reaction time, high yield. nih.gov |
| Ionic Liquid | [bmim]BF₄ | 2-aminophenol, carboxylic acid | Green solvent, high yield, simplified workup. cymitquimica.com |
| Deep Eutectic Solvent | Choline Chloride/Oxalic Acid | 2-aminophenol, benzaldehyde | Recyclable, rapid heating under microwave, high conversion. bldpharm.com |
Microwave-Assisted Synthesis Optimization for Enhanced Efficiency and Yield.nih.gov
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. google.com The direct coupling of carboxylic acids with 2-aminophenol under microwave irradiation has been achieved in the absence of any catalyst or solvent. nih.gov This method is compatible with a wide range of functional groups and has been successfully applied to various aliphatic, aromatic, and heteroaromatic carboxylic acids. nih.gov
In the context of this compound, a microwave-assisted approach would likely involve the direct reaction of 4-methyl-2-aminophenol with oxalic acid or a derivative. The use of microwave heating can significantly reduce the prolonged reaction times and high temperatures often required in traditional condensation methods. For example, reactions that might take several hours under conventional heating can often be completed in a matter of minutes in a microwave reactor. researchgate.net The efficiency of microwave heating stems from its ability to directly heat the reactant molecules, leading to a rapid increase in temperature and reaction rate. google.com
The optimization of microwave-assisted synthesis involves fine-tuning parameters such as temperature, reaction time, and microwave power to maximize the yield of the desired product while minimizing the formation of byproducts.
| Method | Catalyst/Solvent | Temperature | Time | Yield | Reference |
| Conventional Heating | Methanesulfonic Acid | 100 °C | Not specified | Excellent | nsmsi.ir |
| Microwave-Assisted | None (Solvent-free) | 200 °C | 2 hours | Good | nih.gov |
| Microwave-Assisted | Choline Chloride/Oxalic Acid | Not specified | Not specified | Good to Excellent | bldpharm.com |
| Ionic Liquid | [bmim]BF₄ | High | Not specified | Excellent | cymitquimica.com |
Chemical Derivatization and Functionalization Strategies for this compound
The structure of this compound features two primary sites for chemical modification: the carboxylic acid group at the 2-position and the benzene (B151609) ring. These sites allow for a diverse range of chemical transformations, enabling the synthesis of a wide array of derivatives.
The carboxylic acid group is a versatile functional handle for the synthesis of ester and amide derivatives. These reactions are fundamental in altering the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and metabolic stability.
Esterification:
Esterification of this compound can be achieved through several standard methods. The classic Fischer-Speier esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid, hydrochloric acid), is a common approach. tcu.edufrontiersin.org To drive the equilibrium towards the product, an excess of the alcohol is often used, or water is removed as it is formed. tcu.edu
Alternative methods that avoid strong acidic conditions and high temperatures include the use of coupling agents or prior activation of the carboxylic acid. For instance, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. bohrium.com Dehydrating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can also facilitate direct coupling between the carboxylic acid and an alcohol. peptide.com
Table 1: Illustrative Esterification Reactions of this compound
| Alcohol | Reagent/Catalyst | Solvent | General Conditions | Product |
|---|---|---|---|---|
| Methanol | H₂SO₄ (catalytic) | Methanol (excess) | Reflux | Methyl 5-methylbenzo[d]oxazole-2-carboxylate |
| Ethanol | SOCl₂ then Triethylamine | Dichloromethane | 0 °C to room temp. | Ethyl 5-methylbenzo[d]oxazole-2-carboxylate |
| Isopropanol | DCC, DMAP (catalytic) | Dichloromethane | Room temp. | Isopropyl 5-methylbenzo[d]oxazole-2-carboxylate |
Amidation:
Amidation reactions are crucial for the synthesis of peptides and other biologically relevant molecules. Direct condensation of a carboxylic acid with an amine is generally unfavorable and requires activation of the carboxyl group. lookchemmall.com This is typically achieved using peptide coupling reagents. peptide.com A wide variety of such reagents are available, including carbodiimides (DCC, EDC), phosphonium (B103445) salts (BOP, PyBOP), and uronium salts (HATU, HBTU). peptide.comresearchgate.net These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine to form the amide bond. bohrium.com The reactions are often carried out in the presence of a base, such as triethylamine or diisopropylethylamine, to neutralize the acid formed.
Table 2: Illustrative Amidation Reactions of this compound
| Amine | Coupling Reagent | Base | Solvent | Product |
|---|---|---|---|---|
| Aniline | HATU | DIPEA | DMF | N-phenyl-5-methylbenzo[d]oxazole-2-carboxamide |
| Benzylamine | EDC, HOBt | Triethylamine | Dichloromethane | N-benzyl-5-methylbenzo[d]oxazole-2-carboxamide |
| Morpholine | PyBOP | DIPEA | Acetonitrile | (5-methylbenzo[d]oxazol-2-yl)(morpholino)methanone |
Electrophilic aromatic substitution (EAS) is a key strategy for the functionalization of the benzene ring of the benzoxazole system. The regioselectivity of these reactions is dictated by the directing effects of the substituents already present on the ring. unizin.orglibretexts.org In this compound, the benzene ring is substituted with a methyl group at the 5-position and is fused to the oxazole (B20620) ring.
Common electrophilic substitution reactions include nitration and halogenation.
Nitration : Typically carried out with a mixture of concentrated nitric acid and sulfuric acid, this reaction introduces a nitro group (-NO₂) onto the aromatic ring. frontiersin.orgfrontiersin.org
Halogenation : This involves the introduction of a halogen (e.g., Br, Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), often in the presence of a catalyst. semanticscholar.orgsemanticscholar.org
Based on the directing effects of the methyl group and the fused oxazole ring, electrophilic attack is predicted to occur at the positions ortho and para to the activating groups. In the case of this compound, the available positions on the benzene ring are C4, C6, and C7. The C4 and C6 positions are ortho to the methyl group, while the C7 position is meta. Therefore, substitution is most likely to occur at the C4 and C6 positions.
The outcome of chemical transformations on this compound is governed by both electronic and steric effects.
Electronic Effects:
As discussed, the electronic nature of the substituents on the benzene ring dictates the regioselectivity of electrophilic aromatic substitution. libretexts.org The electron-donating methyl group and the fused oxazole ring increase the electron density at the ortho and para positions (C4 and C6), making them more susceptible to attack by electrophiles. youtube.comfiveable.me The electron-withdrawing nature of the 2-carboxylic acid group can deactivate the entire ring system to some extent, potentially requiring harsher reaction conditions compared to an unsubstituted benzoxazole. mdpi.com
In esterification and amidation reactions, the electronic nature of the alcohol or amine can influence the reaction rate. Electron-rich amines and alcohols are generally more nucleophilic and may react faster.
Steric Effects:
Steric hindrance can play a significant role in determining the ratio of substitution products. nih.govyoutube.com In the case of electrophilic substitution on the benzene ring, the C4 position is flanked by the methyl group, while the C6 position is adjacent to the fused ring junction. The relative steric bulk of the incoming electrophile and the existing substituents can influence whether substitution occurs preferentially at C4 or C6. For very bulky electrophiles, substitution at the less hindered position may be favored.
For esterification and amidation reactions, sterically hindered alcohols (e.g., tert-butanol) or amines (e.g., di-tert-butylamine) will react more slowly than their less hindered counterparts due to the difficulty in approaching the electrophilic carbonyl carbon. nih.govyoutube.com
Table 3: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product(s) | Rationale |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 4-Nitro- and 6-Nitro-5-methylbenzo[d]oxazole-2-carboxylic acid | The methyl group and fused oxazole ring are ortho, para-directing. unizin.orgyoutube.com |
| Bromination | N-Bromosuccinimide, Acetic Acid | 4-Bromo- and 6-Bromo-5-methylbenzo[d]oxazole-2-carboxylic acid | The methyl group and fused oxazole ring are ortho, para-directing. unizin.orgyoutube.com |
Molecular Mechanisms of Biological Activities Associated with 5 Methylbenzo D Oxazole 2 Carboxylic Acid
Mechanistic Elucidation of Antimicrobial Efficacy
The antimicrobial properties of benzoxazole (B165842) derivatives are attributed to their ability to interfere with essential life processes in microorganisms. The mechanisms are diverse, targeting key enzymes, metabolic pathways, and structural components of bacterial and fungal cells.
Investigation of Antibacterial Mechanisms
The antibacterial action of compounds based on the benzoxazole core is often multifaceted, involving the disruption of crucial enzymatic functions and the synthesis of vital macromolecules.
A primary mechanism for the antibacterial activity of many heterocyclic compounds is the inhibition of essential bacterial enzymes that are absent or structurally different in eukaryotes, providing a window for selective toxicity. nih.gov Two such enzymes, DNA gyrase and Glucosamine 6-phosphate synthase, have been identified as potential targets for benzoxazole derivatives. nih.govnih.govnih.gov
DNA Gyrase: This enzyme is a type II topoisomerase essential for bacterial survival, as it introduces negative supercoils into DNA, a process required for DNA replication and transcription. nih.govmdpi.com Inhibition of DNA gyrase can occur through two main pathways: blocking the enzyme's catalytic activity or stabilizing the covalent enzyme-DNA complex, which leads to lethal double-strand breaks. nih.gov While fluoroquinolones are well-known inhibitors of DNA gyrase, novel inhibitors with different binding modes are continuously being explored to combat resistance. nih.govnih.gov Compounds with a benzothiazole (B30560) scaffold, structurally related to benzoxazoles, have been developed as potent DNA gyrase inhibitors, suggesting that the benzoxazole core could also interact with this target. helsinki.fi The inhibition of DNA gyrase's ATPase activity is another established mechanism, pursued by classes of antibiotics like coumarins. nih.gov
Glucosamine 6-Phosphate (GlcN-6-P) Synthase: This enzyme catalyzes the first step in the hexosamine biosynthesis pathway, which produces UDP-N-acetylglucosamine, a critical precursor for the synthesis of peptidoglycan in bacterial cell walls and chitin (B13524) in fungal cell walls. nih.govresearchgate.net As such, inhibitors of GlcN-6-P synthase are considered promising antimicrobial agents. nih.govnih.gov Molecular docking studies have been performed on benzoxazole derivatives to investigate their potential to bind to and inhibit GlcN-6-P synthase, suggesting this as a viable antibacterial mechanism. researchgate.net
| Target Enzyme | Function | Mechanism of Inhibition by Related Compounds | Potential Effect |
|---|---|---|---|
| DNA Gyrase (Type II Topoisomerase) | Introduces negative supercoils into bacterial DNA, essential for replication and transcription. nih.govmdpi.com | Inhibition of ATPase activity or stabilization of the DNA-enzyme cleavage complex. nih.govnih.gov | Inhibition of DNA replication, leading to bacterial cell death. |
| Glucosamine 6-Phosphate Synthase | Catalyzes the initial step in the biosynthesis of peptidoglycan precursors. nih.govresearchgate.net | Competitive or non-competitive inhibition of the enzyme's active site. researchgate.net | Disruption of cell wall synthesis, compromising cellular integrity. |
The inhibition of enzymes like DNA gyrase is intrinsically linked to the disruption of nucleic acid synthesis. nih.gov By preventing the necessary topological changes in DNA, such as uncoiling and supercoiling, DNA gyrase inhibitors effectively halt the replication fork's progression. mdpi.com This stalls DNA replication and, consequently, bacterial proliferation. Aminocoumarins, for instance, are known to inhibit DNA synthesis by targeting the ATPase activity of DNA gyrase. nih.gov This interference with the fundamental process of creating new genetic material is a potent bactericidal or bacteriostatic mechanism.
Exploration of Antifungal Action Modes
Benzoxazole and its related scaffolds, benzothiazole and oxadiazole, have demonstrated significant antifungal properties against a range of phytopathogenic fungi. nih.govmdpi.com The precise mechanisms are still under investigation, but research points towards interactions with fungal-specific proteins and pathways. One study involving benzoxazole derivatives identified the lipid transfer protein sec14p from Saccharomyces cerevisiae as a potential target through molecular docking studies. nih.gov This protein is involved in maintaining the lipid composition of membranes, which is crucial for cell signaling and viability. Inhibition of such targets could disrupt membrane integrity and function, leading to fungal cell death.
Research into various oxazole (B20620) and thiazole (B1198619) derivatives has shown efficacy against fungi like Fusarium solani and Botrytis cinerea, with some compounds exhibiting potency greater than commercial fungicides. nih.govnih.gov The structure-activity relationship studies indicate that the nature and position of substituents on the benzoxazole ring significantly influence the antifungal activity. nih.gov
Antiviral and Antitubercular Activity Pathways
The structural versatility of the benzoxazole core has also led to its exploration as a scaffold for antiviral and antitubercular agents.
Antiviral Pathways: Research on various benzo-heterocyclic compounds has revealed broad-spectrum antiviral activities against both RNA and DNA viruses. nih.gov Potential mechanisms include the inhibition of viral enzymes crucial for replication, such as neuraminidase in the influenza virus, which is essential for the release of new virions from infected cells. nih.gov Other related heterocyclic compounds have been reported to inhibit inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme vital for the synthesis of guanine (B1146940) nucleotides required for viral replication. nih.gov
Antitubercular Pathways: The fight against Mycobacterium tuberculosis has been bolstered by the discovery of novel heterocyclic compounds. Oxazoline and oxazole derivatives have shown significant anti-tuberculosis activity, including against non-replicating forms of the bacterium. nih.gov While the exact mechanism for many of these compounds is not fully elucidated, potential targets in M. tuberculosis include enzymes involved in mycolic acid synthesis, which is a unique and essential component of the mycobacterial cell wall. nih.gov Benzothiazole derivatives have also been identified as a new class of potent anti-mycobacterial agents, with molecular docking studies suggesting HisG, an enzyme involved in histidine biosynthesis, as a possible target. researchgate.net
Inquiry into Anticancer Potential and Cellular Targets
The anticancer activity of benzoxazole derivatives is an area of intense research, with studies pointing to multiple cellular mechanisms, including the inhibition of key signaling kinases and the induction of programmed cell death (apoptosis).
Derivatives of benzoxazole have been designed and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels that tumors require for growth and metastasis. nih.gov By inhibiting VEGFR-2, these compounds can suppress tumor-associated angiogenesis.
Furthermore, certain benzoxazole derivatives have been shown to induce apoptosis in cancer cells. nih.gov This programmed cell death is often mediated through the modulation of key regulatory proteins. For instance, compound 12l in one study was found to significantly increase the levels of caspase-3 and the pro-apoptotic protein BAX, while decreasing the level of the anti-apoptotic protein Bcl-2 in HepG2 liver cancer cells. nih.gov This shift in the BAX/Bcl-2 ratio is a critical event that triggers the apoptotic cascade. The ability of these compounds to arrest the cell cycle, particularly at the G1 phase, further contributes to their antiproliferative effects. nih.gov
Parallels can also be drawn from the closely related benzimidazole-5-carboxylic acid scaffold. Derivatives of this structure have been investigated as inhibitors of topoisomerase II, an enzyme critical for resolving DNA topological problems during replication and transcription in human cells. nih.gov Inhibition of this enzyme leads to DNA damage and subsequent cell death, a mechanism exploited by established anticancer drugs like etoposide.
| Cell Line | Cancer Type | IC₅₀ (µM) | Cellular Effect |
|---|---|---|---|
| HepG2 | Hepatocellular Carcinoma | 10.50 | VEGFR-2 Inhibition (IC₅₀ = 97.38 nM), Apoptosis Induction (35.13%), Cell Cycle Arrest (Pre-G1/G1) |
| MCF-7 | Breast Adenocarcinoma | 15.21 | Antiproliferative Activity |
Identification of Molecular Targets within Cancer Cells (e.g., Tubulin Polymerization)
While direct studies on 5-Methylbenzo[d]oxazole-2-carboxylic acid's effect on tubulin are not extensively detailed, research into the broader family of oxazole derivatives points towards tubulin as a key molecular target. Antimitotic agents that interfere with microtubule formation are a major class of cytotoxic drugs used in cancer treatment. nih.gov Certain 2-methyl-4,5-disubstituted oxazoles, designed as analogues of combretastatin (B1194345) A-4, have been shown to bind to the colchicine (B1669291) site of tubulin, consequently inhibiting its polymerization at submicromolar concentrations. nih.gov For instance, a derivative bearing a p-ethoxyphenyl moiety exhibited potent antiproliferative activity with IC50 values in the low nanomolar range and was confirmed to inhibit tubulin polymerization. nih.gov Similarly, another class of related compounds, nih.govbldpharm.comOxazolo[5,4-e]isoindoles, has been identified as promising tubulin polymerization inhibitors. nih.gov The most active compound from this series was found to impair tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov Although these are not the exact subject compound, their activity suggests that the oxazole core can be a critical component for targeting tubulin.
Beyond tubulin, other molecular targets have been identified for derivatives containing the 5-methylbenzo[d]oxazole scaffold. A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase implicated in tumor angiogenesis. nih.gov A study of novel benzoxazole derivatives found that compounds incorporating the 5-methylbenzo[d]oxazole moiety were generally more active than unsubstituted analogues. nih.gov The most potent anti-proliferative member of this series also demonstrated significant VEGFR-2 inhibitory activity, with an IC50 value of 97.38 nM. nih.gov
Modulation of Cell Cycle Progression and Apoptotic Pathways
The anticancer effects of 5-methylbenzo[d]oxazole derivatives are closely linked to their ability to modulate the cell cycle and induce apoptosis, a form of programmed cell death. nih.govnih.gov Apoptosis is a critical pathway for eliminating damaged or cancerous cells, and its dysregulation is a hallmark of cancer. nih.gov
One study investigated a potent 5-methylbenzo[d]oxazole derivative and its mechanistic effects on the HepG2 human liver cancer cell line. nih.gov Flow cytometry analysis revealed that treatment with this compound led to a marked decrease in the cell population at the G1 phase and an arrest at the Pre-G1 phase. nih.gov This disruption of the normal cell cycle is a key mechanism for halting cancer cell proliferation.
Furthermore, the same compound was shown to be a potent inducer of apoptosis in these cancer cells. nih.gov Its pro-apoptotic activity was evidenced by a significant elevation in the levels of key apoptosis-regulating proteins. Specifically, it caused a 2.98-fold increase in caspase-3 levels and a 3.40-fold increase in BAX, a pro-apoptotic protein. nih.gov Concurrently, it led to a 2.12-fold reduction in the level of Bcl-2, an anti-apoptotic protein. nih.gov The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway, acting as an "apoptotic switch". nih.gov The shift in the BAX/Bcl-2 ratio in favor of apoptosis is a crucial step in committing cancer cells to a death pathway.
| Apoptotic Marker | Effect | Fold Change vs. Control | Reference |
|---|---|---|---|
| Caspase-3 | Increased | 2.98 | nih.gov |
| BAX | Increased | 3.40 | nih.gov |
| Bcl-2 | Decreased | 2.12 | nih.gov |
Selective Interactions with Specific Cancer Cell Lines
Research has demonstrated that derivatives of 5-methylbenzo[d]oxazole exhibit varying degrees of cytotoxic activity against different cancer cell lines. This selectivity is crucial for developing targeted cancer therapies. In one study, a series of derivatives were evaluated for their in-vitro anti-proliferative effects against HepG2 (human liver carcinoma) and MCF-7 (human breast adenocarcinoma) cell lines. nih.gov
The results indicated that the presence of the 5-methyl group on the benzoxazole ring generally conferred greater activity compared to unsubstituted or 5-chloro substituted analogues. nih.gov For example, one of the most potent compounds, a 5-methylbenzo[d]oxazole derivative, displayed IC50 values of 10.50 µM against HepG2 cells and 15.21 µM against MCF-7 cells. nih.gov Another derivative from the same 5-methyl series showed promising activities with IC50 values of 27.30 µM and 27.99 µM against HepG2 and MCF-7, respectively. nih.gov In contrast, many of the 5-chlorobenzo[d]oxazole derivatives exhibited less potent activities, with IC50 values often exceeding 26 µM. nih.gov This structure-activity relationship highlights the importance of the 5-methyl substituent for enhancing cytotoxic potential against these specific cancer cell lines.
| Compound Derivative | HepG2 (Liver Cancer) | MCF-7 (Breast Cancer) | Reference |
|---|---|---|---|
| Derivative 1 (12l) | 10.50 | 15.21 | nih.gov |
| Derivative 2 (12i) | 27.30 | 27.99 | nih.gov |
| Derivative 3 (12f) | 36.96 | 22.54 | nih.gov |
| Derivative 4 (13c) | 24.25 | 53.13 | nih.gov |
Underlying Mechanisms of Anti-inflammatory and Antioxidant Properties
The benzoxazole nucleus is a core component of compounds investigated for anti-inflammatory and antioxidant activities. nih.govresearchgate.net Inflammation is a biological response to tissue injury, and its pathological progression often involves enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov The anti-inflammatory activity of 2-aryl-5-benzoxazolealkanoic acid derivatives has been demonstrated in studies using carrageenin-induced rat paw edema, a standard model for inflammation. nih.gov The mechanism for such compounds often involves the inhibition of prostaglandin (B15479496) synthesis, which is mediated by COX enzymes.
In addition to anti-inflammatory effects, related oxazole structures have shown antioxidant potential. researchgate.netresearchgate.net Antioxidant activity involves scavenging free radicals, which are unstable molecules that can cause cellular damage. The antioxidant properties of certain 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid derivatives have been evaluated, with some compounds showing potent free radical scavenging activity when compared to standard antioxidants like ascorbic acid. researchgate.netresearchgate.net This suggests that the oxazole ring system can contribute to neutralizing harmful reactive oxygen species, although the specific mechanisms for this compound require further direct investigation.
Enzyme Inhibition and Receptor Modulation Studies
Inhibition of Enzymes Implicated in Disease Pathways
Derivatives of the benzoxazole scaffold have been identified as potent inhibitors of several enzymes implicated in human diseases. A significant target is monoamine oxidase (MAO), an enzyme that metabolizes neurotransmitter amines and is a target for treating neuropsychiatric and neurodegenerative disorders. researchgate.net A study of thirteen 2-methylbenzo[d]oxazole derivatives revealed them to be potent MAO inhibitors. researchgate.net Specifically, certain derivatives were highly potent against MAO-B, with IC50 values in the low nanomolar range (0.0023 µM and 0.0033 µM), while others showed strong inhibition of MAO-A (IC50 values of 0.670 µM and 0.592 µM). researchgate.net The related compound, 5-Methylisoxazole-3-carboxylic acid, is also known to be a potent inhibitor of the monoamine oxidase enzyme. nih.gov
Another enzyme target for this class of compounds is tyrosinase. This enzyme plays a key role in melanin (B1238610) biosynthesis, and its inhibition is of interest for skin-lightening agents. nih.gov Inspired by related sulfur-containing scaffolds, researchers explored phenolic compounds with a 2-phenylbenzo[d]oxazole structure as novel tyrosinase inhibitors. nih.gov Several of these compounds, particularly those featuring a resorcinol (B1680541) structure, exhibited significantly stronger inhibition of mushroom tyrosinase than the reference compound, kojic acid, with one derivative showing an IC50 value of 0.51 µM. nih.gov Docking simulations indicated that the structure contributes to tyrosinase binding through both hydrophobic and hydrogen bonding interactions. nih.gov
Agonist or Antagonist Activity at Biological Receptors (e.g., Melatonin (B1676174) Receptors, α7 Nicotinic Acetylcholine (B1216132) Receptors)
While the benzoxazole scaffold is versatile, current research has not extensively linked this compound or its direct derivatives to significant agonist or antagonist activity at melatonin or α7 nicotinic acetylcholine receptors.
Melatonin receptors (MT1 and MT2) are G protein-coupled receptors involved in regulating circadian rhythms. nih.gov A wide range of synthetic agonists and antagonists have been developed to study and modulate this system. nih.govresearchgate.net However, these ligands are typically based on indole, naphthalene, tetrahydrocarbazole, or benzofuran (B130515) skeletons, which are structurally distinct from benzoxazole. researchgate.netnih.gov
Similarly, the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel, is a therapeutic target for cognitive disorders. nih.gov A variety of selective agonists have been identified, but these compounds generally feature different structural classes, such as benzylidene anabaseines or quinuclidine (B89598) benzamides. nih.gov There is a lack of available scientific literature directly demonstrating the interaction of this compound with either melatonin or α7 nicotinic acetylcholine receptors.
Structure Activity Relationship Sar Studies of 5 Methylbenzo D Oxazole 2 Carboxylic Acid and Its Analogues
Identification of Pharmacophoric Requirements for Biological Activity
The biological activity of the 5-Methylbenzo[d]oxazole-2-carboxylic acid scaffold is dictated by key structural features that govern its interaction with molecular targets. The benzoxazole (B165842) core itself, a fused benzene (B151609) and oxazole (B20620) ring system, provides a rigid framework with specific electronic and steric properties that are essential for its pharmacological profile.
The substitution at the 5-position of the benzoxazole ring is a critical determinant of biological activity. jocpr.com The presence of a methyl group at this position can significantly influence the compound's lipophilicity, which in turn affects its ability to cross cell membranes and interact with target proteins. researchgate.net Studies on various benzoxazole derivatives have shown that electron-donating groups, such as a methyl group, at the C-5 position can enhance the yield of cyclization during synthesis and potentially modulate the electronic properties of the entire ring system. researchgate.netmarmara.edu.tr
In the context of specific biological targets, substitutions at the C5- and C7-positions have been explored to enhance affinity for receptors like the A2A adenosine (B11128) receptor. nih.gov For antiproliferative activity, it has been noted that substituting the 5-position of benzoxazole with a methyl group, among other groups, can lead to enhanced activity. mdpi.com The position of substituents is considered decisive for the intensity of the biological activity observed. jocpr.com
Table 1: Influence of 5-Position Substitution on Biological Activity
| Compound/Analog | 5-Position Substituent | Observed Effect |
| 5-Methylbenzoxazole Derivatives | -CH₃ | Enhanced antiproliferative activity. mdpi.com |
| 5-Amino-2-phenyl Benzoxazole | -NH₂ | Synthesized for antimicrobial studies. jocpr.com |
| 5-Substituted Benzoxazoles | Halogen, Hydroxyl, Methyl | Can lead to enhanced antiproliferative activity. mdpi.com |
| 2-Arylbenzoxazole Analogs | Modifications at C5 and C7 | Explored to enhance affinity for A2A adenosine receptor. nih.gov |
The carboxylic acid group at the 2-position of the benzoxazole ring is a key functional group that can participate in crucial ligand-target interactions. This acidic moiety can act as a hydrogen bond donor and acceptor, forming strong interactions with amino acid residues within the binding site of a target protein or enzyme. The versatility of the carboxylic acid group allows it to be converted into other functionalities, such as esters, to modulate the compound's properties. smolecule.comnih.gov
For instance, in the development of antagonists for the adenosine A2A receptor, a 2-furoyl group (which contains a carbonyl similar to a carboxylic acid derivative) was part of the initial pharmacophore. nih.gov The ability of the 2-position substituent to engage in hydrogen bonding is often a critical factor for biological activity. smolecule.com However, in some synthetic routes, the presence of a carboxylic acid group on the benzene ring was found to prevent cyclization, indicating its strong electronic influence on the molecule. researchgate.netmarmara.edu.tr In other studies, replacing a carboxylic acid with other groups like carbomethoxy showed varied effects on cytotoxicity, highlighting the importance of this specific functionality. nih.gov
Systematic Evaluation of Substituent Effects on Biological Activity
The biological profile of this compound can be systematically modified by altering the nature and position of substituents on the benzoxazole core.
The specific placement of substituents on the benzoxazole ring dramatically affects receptor affinity and efficacy. Studies comparing regioisomers, such as those with substituents at the C4 versus C7 positions, have demonstrated significant differences in cytotoxicity and metal ion binding capabilities. nih.gov For example, a 7-substituted benzoxazole was found to be moderately cytotoxic despite not binding Mg²⁺ ions, whereas analogs with substituents at the 4-position showed varied Mg²⁺ binding affinity with only subtle changes in cytotoxicity. nih.gov
Research on adenosine A2A receptor antagonists specifically explored modifying the C5- and C7-positions of the benzoxazole scaffold to enhance affinity, moving from micromolar to nanomolar binding ranges. nih.gov This underscores that even subtle shifts in substituent positioning can lead to profound changes in how the ligand fits into and interacts with the target's binding pocket.
Table 2: Effect of Positional Isomerism on Benzoxazole Analog Activity
| Compound Series | Positional Variation | Impact |
| 2-(2'-hydroxyphenyl)benzoxazoles | C4 vs. C7 substitution | Significant differences in cytotoxicity and Mg²⁺ ion binding. nih.gov |
| 2-furoyl-benzoxazoles | C5 vs. C7 substitution | Enhanced affinity for A2A adenosine receptor. nih.gov |
| Substituted 2-arylbenzoxazoles | C5 substitution (Cl) vs. unsubstituted | Derivatives with chlorine at C5 generally showed higher antiproliferative activity. mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to correlate the chemical structure of a compound with its biological activity. For benzoxazole and related heterocyclic derivatives, QSAR studies have been employed to understand the influence of various physicochemical parameters. nih.govscribd.comnih.gov
These analyses often reveal that electronic parameters (such as the distribution of charge and the electron-donating or -withdrawing nature of substituents) and steric parameters (related to the size and shape of the molecule) are critical for activity. For example, 3D-QSAR modeling of 2-(2-arylphenyl)benzoxazole derivatives as selective COX-2 inhibitors helped rationalize their activity by revealing specific noncovalent interactions within the enzyme's active site. nih.gov Such models can guide the design of new analogs by predicting the activity of yet-to-be-synthesized compounds, thereby optimizing the lead discovery process.
Rational Design of Analogs for Enhanced Potency and Selectivity
Rational drug design leverages the understanding of SAR to create new analogs with improved therapeutic properties. Based on the pharmacophoric requirements and SAR data for the benzoxazole scaffold, new molecules can be designed to enhance potency and selectivity for a specific biological target.
The design process often involves bioisosteric replacement, where one functional group is replaced by another with similar physicochemical properties to improve activity or pharmacokinetic profiles. For the benzoxazole core, this could involve replacing the 5-methyl group with other small alkyl or halogen groups to fine-tune lipophilicity and steric interactions. mdpi.com Similarly, the 2-carboxylic acid could be converted to various amides or esters to explore different hydrogen bonding patterns and improve cell permeability. nih.gov
Molecular docking studies, which predict the binding orientation of a ligand to its target, are a key tool in this process. nih.gov By visualizing how analogs of this compound might fit into a target's active site, researchers can make informed decisions about which modifications are most likely to improve binding affinity and, consequently, biological potency. researchgate.netnih.gov This approach has been successfully used to design novel benzoxazole derivatives as potent anticancer and antimicrobial agents. mdpi.comnih.gov
Scaffold Modification and Bioisosteric Replacement Strategies
Scaffold modification of the this compound framework involves altering the core benzoxazole ring system or replacing key functional groups with others that have similar physical or chemical properties, a strategy known as bioisosteric replacement. These modifications are undertaken to enhance the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. drughunter.com
One common strategy involves modifications at the 5-position of the benzoxazole ring. While the methyl group in the parent compound is a simple, small hydrophobic substituent, its replacement with other groups can significantly impact biological activity. For instance, the introduction of a chloro group at the 5-position has been shown in some series of benzoxazole derivatives to result in less potent compounds compared to those with a 5-methyl substituent when tested for VEGFR-2 inhibitory activity. semanticscholar.org This suggests that for certain biological targets, a small alkyl group at this position is more favorable than a halogen.
Bioisosteric replacement of the carboxylic acid at the 2-position is another key strategy in the optimization of this class of compounds. Carboxylic acids are often associated with poor membrane permeability and potential metabolic liabilities. nih.gov Therefore, replacing this group with a suitable bioisostere can lead to improved drug-like properties. nih.gov Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and various five-membered heterocycles such as oxadiazoles (B1248032) and isoxazolols. drughunter.com These replacements aim to mimic the acidic proton and the hydrogen bonding capabilities of the carboxylic acid while improving physicochemical properties like lipophilicity and metabolic stability. For example, tetrazoles are well-known carboxylic acid bioisosteres that are found in several FDA-approved drugs. drughunter.com They have a similar pKa to carboxylic acids but can offer improved metabolic stability. drughunter.com
Optimization of Binding Affinity to Specific Biological Targets
The optimization of the binding affinity of this compound analogues to specific biological targets is a data-driven process that relies on the iterative synthesis and biological evaluation of new derivatives. A notable example of this approach is the development of 5-methylbenzo[d]oxazole-2-carboxamide derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. nih.gov
In a study focused on VEGFR-2 inhibitors, a series of 5-methylbenzo[d]oxazole-2-carboxamides with different substituents on the amide nitrogen were synthesized and evaluated for their anti-proliferative activity against cancer cell lines and their direct inhibitory effect on VEGFR-2. The results of this study demonstrated a clear structure-activity relationship. It was generally observed that the 5-methylbenzo[d]oxazole derivatives were more active than the corresponding unsubstituted (at the 5-position) analogues. nih.gov
The nature of the substituent on the amide nitrogen played a significant role in determining the potency of the compounds. For instance, derivatives with a terminal 3-chlorophenyl moiety showed potent anticancer activity. nih.gov The most potent compound in this series, which featured a 3-chlorophenyl group attached to the amide nitrogen, exhibited an IC50 value of 97.38 nM against VEGFR-2. nih.gov This was more potent than derivatives bearing other substituents such as tert-butyl or 4-hydroxyphenyl groups. nih.gov
The following interactive data table summarizes the structure-activity relationship of some 5-methylbenzo[d]oxazole-2-carboxamide analogues as VEGFR-2 inhibitors, highlighting the impact of the R group on their biological activity.
| Compound | R Group on Amide Nitrogen | Antiproliferative Activity against HepG2 (IC50, µM) | Antiproliferative Activity against MCF-7 (IC50, µM) | VEGFR-2 Inhibitory Activity (IC50, nM) |
|---|---|---|---|---|
| 12f | 4-Hydroxyphenyl | 36.96 | 22.54 | ND |
| 12i | tert-Butyl | 27.30 | 27.99 | ND |
| 12l | 3-Chlorophenyl | 10.50 | 15.21 | 97.38 |
| Sorafenib (Reference) | - | 5.57 | 6.46 | - |
*ND: Not Determined
These findings underscore the importance of systematic modifications of the this compound scaffold to optimize its binding affinity to specific biological targets. The data clearly indicates that the combination of a 5-methyl group on the benzoxazole ring and a suitable substituent on the 2-carboxamide (B11827560) moiety can lead to potent and selective inhibitors.
Computational and Theoretical Chemistry Applications in Research on 5 Methylbenzo D Oxazole 2 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are at the forefront of computational chemistry, providing a detailed understanding of the electronic properties of molecules. These methods are instrumental in profiling the reactivity and stability of compounds such as 5-Methylbenzo[d]oxazole-2-carboxylic acid.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. While direct DFT studies on this compound are not extensively documented, research on the closely related 5-Benzoxazolecarboxylic acid provides valuable insights. dergipark.org.tr A study utilizing DFT at the B3LYP/6-311++G(d,p) level of theory has been conducted to analyze the electronic properties and chemical reactivity of this similar molecule. dergipark.org.tr
These investigations typically involve the calculation of various parameters that describe the molecule's electronic character. Key aspects analyzed include Frontier Molecular Orbitals (FMO), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's stability. dergipark.org.tr
Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. dergipark.org.tr Charge analyses, including Natural Bond Orbital (NBO), are also performed to understand the distribution of electrons within the molecule. dergipark.org.tr These theoretical calculations are fundamental in predicting the energetic landscape and charge distribution of benzoxazole (B165842) derivatives.
Table 1: Calculated Electronic Properties of a Benzoxazole Derivative
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | Data not available | Indicates electron-donating ability |
| LUMO Energy | Data not available | Indicates electron-accepting ability |
| HOMO-LUMO Gap | Data not available | Relates to chemical stability and reactivity |
Note: Specific values for this compound are not available in the provided sources. The table illustrates the types of parameters calculated in DFT studies of related compounds.
Understanding the reaction mechanisms for the synthesis of this compound is crucial for optimizing its production. Quantum chemical calculations can elucidate the pathways of chemical reactions, including the identification of transition states and intermediates.
A plausible mechanism for the formation of the oxazole (B20620) ring from a carboxylic acid involves the in-situ activation of the carboxylic acid, followed by a nucleophilic attack and subsequent cyclization. nih.gov Computational studies can model this process, calculating the activation energies for each step and identifying the most favorable reaction pathway. The geometries of the transition states, which are high-energy structures that connect reactants to products, can be precisely determined. This information is invaluable for chemists seeking to improve reaction yields and selectivity.
Molecular Modeling and Simulation Techniques
Molecular modeling and simulation techniques are pivotal in predicting how a molecule like this compound might interact with biological targets, a key aspect of drug design and discovery.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the interaction between a ligand (a small molecule) and a protein receptor.
DNA gyrase is an essential bacterial enzyme and a validated target for antibacterial drugs. nih.govbrc.hu Molecular docking studies can be employed to predict whether this compound or its derivatives can bind to the active site of DNA gyrase, potentially inhibiting its function. ekb.egals-journal.com These studies provide detailed information about the binding mode, including the specific amino acid residues involved in the interaction and the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions). uomustansiriyah.edu.iq
Tubulin is another critical protein target, essential for microtubule formation and cell division, making it a key target for anticancer agents. nih.gov Docking studies can predict the binding of ligands to tubulin, helping to understand their potential as antimitotic agents. researchgate.netnih.gov
Table 2: Illustrative Docking Scores of Benzoxazole Derivatives with Target Enzymes
| Target Enzyme | Ligand | Docking Score (kcal/mol) | Interacting Residues |
|---|---|---|---|
| DNA Gyrase | Benzoxazole Derivative A | Data not available | Arg76, Arg136 |
Note: This table is illustrative. Specific docking scores and interacting residues for this compound are not available in the provided sources but are typical outputs of such studies.
The colchicine (B1669291) binding site on tubulin is a well-known target for drugs that destabilize microtubules. nih.gov Molecular docking can be used to assess the potential of this compound to bind to this specific site. researchgate.net By comparing the predicted binding mode and affinity of the compound to that of known colchicine site inhibitors, researchers can estimate its potential efficacy as an anticancer agent. nih.gov These in silico studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net
Molecular Dynamics (MD) Simulations for Investigating Ligand-Receptor Complex Stability
For derivatives of the this compound scaffold, MD simulations are employed to confirm the stability of docking poses and to understand the nature of the interactions that contribute to the complex's stability. rjeid.com Key metrics analyzed during these simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).
The RMSD of the protein-ligand complex is monitored throughout the simulation to assess its structural stability. A complex that reaches an equilibrium state with low and stable RMSD values, typically within a range of 1–3 Å for small globular proteins, is considered stable. nih.gov This indicates that the ligand remains securely bound within the active site without causing significant structural perturbations to the receptor. nih.gov For instance, studies on benzoxazole derivatives have shown that stable complexes are formed when the RMSD trajectory reaches a plateau after an initial fluctuation period, suggesting the ligand has found a favorable and stable binding mode. nih.govrjeid.com
The RMSF is analyzed to determine the flexibility of individual amino acid residues in the receptor's active site upon ligand binding. najah.edu Low RMSF values for residues interacting with the ligand suggest that these interactions are stable and consistent throughout the simulation. najah.edu This detailed analysis of atomic-level fluctuations helps to identify the key residues responsible for anchoring the ligand in the binding pocket, confirming a stable interaction. rjeid.comnajah.edu
| Simulation Parameter | Purpose in Ligand-Receptor Stability Analysis | Typical Indication of Stability |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the complex over time compared to a reference structure. | Low, stable RMSD values (e.g., within 1-3 Å) over the simulation time indicate the complex is not undergoing major conformational changes. nih.gov |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average positions. | Low fluctuation values for residues in the binding pocket suggest stable interactions with the ligand. najah.edu |
Free Energy Perturbation and MM/PBSA Calculations for Binding Affinity
Following the confirmation of a stable ligand-receptor complex through MD simulations, it is essential to quantify the binding affinity between the ligand and its target receptor. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are widely used computational approaches to estimate the free energy of binding (ΔG_bind). nih.govrsc.org These methods offer a balance between computational accuracy and efficiency, making them popular for post-processing MD simulation trajectories. nih.govrsc.org
The MM/PBSA and MM/GBSA methods calculate the binding free energy by combining molecular mechanics energy terms with continuum solvation models. nih.gov The calculation involves the energies of the protein-ligand complex, the free protein, and the free ligand, averaged over a number of snapshots from the MD simulation. frontiersin.org The binding free energy is composed of several components:
Molecular Mechanics Energy (ΔE_MM): This includes van der Waals interactions and electrostatic interactions in the gas phase.
Solvation Free Energy (ΔG_solv): This term is further divided into polar and non-polar contributions. The polar part is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the non-polar part is typically estimated from the solvent-accessible surface area (SASA). frontiersin.org
Conformational Entropy (TΔS): This term accounts for the change in entropy upon ligand binding and is the most computationally expensive part of the calculation. nih.gov
| Energy Component | Description | Contribution to Binding |
|---|---|---|
| Van der Waals Energy (ΔE_vdW) | Represents short-range attractive and repulsive forces. | Typically a major favorable contributor to binding affinity. frontiersin.org |
| Electrostatic Energy (ΔE_elec) | Represents the electrostatic interactions between the ligand and receptor. | Can be favorable or unfavorable depending on charge distributions. |
| Polar Solvation Energy (ΔG_polar) | The energy cost of desolvating the ligand and the binding site. | Generally an unfavorable contribution to binding. frontiersin.org |
| Non-Polar Solvation Energy (ΔG_nonpolar/SASA) | Related to the hydrophobic effect and the solvent-accessible surface area. | A favorable contributor to binding. frontiersin.org |
| Binding Free Energy (ΔG_bind) | The sum of all energy components, indicating the overall binding affinity. | More negative values indicate stronger binding. frontiersin.org |
In Silico Screening and Virtual Library Design for Novel Derivatives
In silico screening and the design of virtual libraries are foundational strategies in modern computational drug discovery, aimed at identifying novel and potent derivatives of a lead scaffold like this compound. These approaches allow for the rapid evaluation of large numbers of hypothetical compounds against a biological target, prioritizing a smaller, more promising set for synthesis and experimental testing.
The process begins with a validated lead compound or scaffold. A virtual library is then created by systematically modifying the core structure with a diverse range of functional groups and substituents. This can involve designing libraries of amides, esters, or other analogs by introducing various chemical moieties at specific positions on the scaffold. researchgate.net For instance, a library of amide derivatives can be designed from a carboxylic acid precursor like this compound by reacting it in silico with a collection of primary and secondary amines.
Once the virtual library is generated, high-throughput virtual screening (HTVS), typically using molecular docking, is performed. Each compound in the library is docked into the active site of the target receptor, and its binding pose and affinity are predicted using a scoring function. researchgate.netnih.gov This allows for the rapid filtering of vast chemical space. Compounds that exhibit high docking scores and favorable interactions with key residues in the active site are selected as "hits."
Research on related benzoxazole structures has demonstrated the effectiveness of this approach. In one study, a series of 5-methylbenzo[d]oxazole derivatives were designed and evaluated in silico to establish structure-activity relationships (SAR). nih.gov The computational results indicated that certain substitutions, such as a terminal 3-chlorophenyl moiety, could potentiate the compound's activity. nih.gov These in silico findings guide the selection of which derivatives to synthesize, making the drug discovery process more efficient and resource-effective. The ultimate goal is to identify novel derivatives with improved potency, selectivity, and pharmacokinetic properties compared to the original lead compound.
Future Research Directions and Emerging Perspectives for 5 Methylbenzo D Oxazole 2 Carboxylic Acid
Development of Sustainable and Scalable Synthetic Methodologies
The future synthesis of 5-Methylbenzo[d]oxazole-2-carboxylic acid and its analogs is geared towards environmentally friendly and industrially viable processes. Research is increasingly focused on green chemistry principles to reduce waste, use safer solvents, and improve energy efficiency. chemistryjournal.net A promising approach involves the direct synthesis of oxazoles from carboxylic acids using stable reagents, which offers a broad substrate scope and good functional group tolerance. nih.govnih.gov This circumvents the need for pre-generating activated derivatives like acid chlorides, which can be corrosive. nih.gov
Future methodologies are expected to incorporate several innovative techniques:
Flow Chemistry: This approach allows for superior control over reaction parameters such as temperature and pressure, leading to improved yields and scalability. chemistryjournal.net
Microwave and Ultrasound-Assisted Synthesis: These methods can significantly accelerate reaction times and increase product yields. chemistryjournal.net
Multicomponent Reactions: These reactions simplify synthesis by reducing the number of steps, which can also open new avenues for structural diversification. chemistryjournal.net
Electrochemical Synthesis: Iodine-mediated electrochemical strategies have been developed for constructing benzoxazoles, offering a novel and efficient synthetic route. rsc.org
The ultimate goal is to develop a robust, cost-effective, and scalable synthesis protocol that is applicable on an industrial scale. chemistryjournal.netnih.gov
| Synthetic Methodology | Core Principle | Potential Advantages for this compound Synthesis |
| Direct Carboxylic Acid Activation | In-situ activation of the carboxylic acid group followed by cyclization. nih.gov | Avoids harsh reagents, broad functional group tolerance, high efficiency. nih.govnih.gov |
| Flow Chemistry | Continuous processing in microreactors. chemistryjournal.net | Enhanced safety, improved scalability, precise control over reaction conditions. chemistryjournal.net |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. chemistryjournal.net | Rapid reaction times, increased yields, improved purity. chemistryjournal.net |
| Electrochemical Synthesis | Use of electricity to drive chemical reactions, potentially mediated by agents like iodine. rsc.org | Mild reaction conditions, high selectivity, reduced need for chemical oxidants. rsc.org |
Deepening Understanding of Molecular and Cellular Pharmacodynamics
While the benzoxazole (B165842) scaffold is known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, the precise molecular and cellular mechanisms of this compound are not fully elucidated. chemistryjournal.net Future research will focus on moving beyond preliminary screening to pinpoint specific biological targets and pathways.
Key areas of investigation will include:
Target Identification: Utilizing techniques like proteomics and chemical biology to identify the specific enzymes, receptors, or proteins that the compound interacts with. For instance, some benzoxazole derivatives exhibit anticancer activity by acting as agonists of the aryl hydrocarbon receptor (AhR) and inducing cytochrome P450 CYP1A1 gene expression. nih.gov
Pathway Analysis: Investigating how the compound modulates cellular signaling pathways. This includes studying its effects on inflammatory cascades, cell cycle regulation, and apoptosis.
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying the 5-methyl and 2-carboxylic acid groups to understand how structural changes affect biological activity and target specificity. chemistryjournal.net For example, studies on related 2-phenylbenzoxazoles have explored their ability to inhibit tyrosinase activity and melanin (B1238610) biosynthesis, indicating potential applications in dermatology. mdpi.com
Integration of High-Throughput Screening and Computational Design for Lead Optimization
To accelerate the discovery of potent drug candidates based on the this compound scaffold, modern drug development strategies will be essential. The integration of high-throughput screening (HTS) and computational chemistry offers a powerful paradigm for lead optimization.
High-Throughput Screening (HTS): Automated HTS allows for the rapid screening of large libraries of benzoxazole derivatives against various biological targets to identify initial hits. chemistryjournal.net
Computational Design: In silico methods are crucial for refining these hits into lead compounds. Techniques such as 3D Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking can predict the biological activity of novel compounds and elucidate their binding modes with target proteins. nih.govtandfonline.com For instance, docking studies have been used to investigate the interaction between benzoxazole derivatives and enzymes like COX-2 and CYP1A1. nih.govtandfonline.com These computational predictions help prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov
| Computational Technique | Application in Drug Design | Relevance to this compound |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. nih.gov | Elucidating binding modes with specific enzymes or receptors to guide structural modifications for improved affinity. nih.govtandfonline.com |
| 3D-QSAR | Relates the 3D properties of molecules to their biological activity. tandfonline.com | Building predictive models to design new derivatives with enhanced potency before synthesis. tandfonline.com |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Designing novel scaffolds that retain key interaction features while having different core structures. |
Exploration of Multifunctional Pharmacophores Based on the this compound Scaffold
A growing strategy in drug design is the creation of hybrid molecules, which involves covalently linking two or more distinct pharmacophores to create a single chemical entity. researchgate.net This approach aims to produce compounds that can interact with multiple biological targets, potentially leading to synergistic effects, improved efficacy, and a reduced likelihood of drug resistance. researchgate.netmdpi.com
Advanced Spectroscopic and Crystallographic Studies of Compound-Target Complexes
A fundamental understanding of how a drug molecule interacts with its biological target at an atomic level is crucial for rational drug design. While computational docking provides valuable predictions, experimental validation is essential. Future work must include advanced analytical studies to determine the precise structure of this compound derivatives in complex with their biological targets.
X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of the compound bound to its target protein. While crystallographic data exists for related isomers like 5-methylisoxazole-3-carboxylic acid, obtaining such data for this compound-target complexes would be a significant step forward. nih.gov It would definitively confirm the binding mode, reveal key intermolecular interactions (like hydrogen bonds), and provide an exact blueprint for further optimization.
Spectroscopic Techniques: Methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to study the compound and its interaction with targets in solution. mdpi.com For example, NMR can identify which parts of the molecule are involved in binding, while UV-Vis spectroscopy can confirm the formation of metal-compound complexes, which can significantly alter biological activity. nih.govrsc.org
These advanced structural studies will provide invaluable insights, transforming drug design from a process of trial and error to one based on precise, data-driven structural modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
